([1,1'-Biphenyl]-2-yl)(trimethoxy)silane
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Overview
Description
([1,1’-Biphenyl]-2-yl)(trimethoxy)silane: is an organosilicon compound characterized by the presence of a biphenyl group attached to a silicon atom, which is further bonded to three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-2-yl)(trimethoxy)silane typically involves the reaction of 2-bromobiphenyl with trimethoxysilane in the presence of a catalyst. A common method includes the use of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . The reaction conditions often involve:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of ([1,1’-Biphenyl]-2-yl)(trimethoxy)silane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and high-throughput screening for optimal reaction conditions is common. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
([1,1’-Biphenyl]-2-yl)(trimethoxy)silane: undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions
Condensation: Catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide)
Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a Lewis acid catalyst
Major Products Formed
Hydrolysis: Formation of
Condensation: Formation of
Substitution: Formation of various substituted biphenyl derivatives
Scientific Research Applications
([1,1’-Biphenyl]-2-yl)(trimethoxy)silane: finds applications in several scientific fields:
Chemistry: Used as a precursor for the synthesis of advanced materials, including and .
Biology: Employed in the modification of biomolecules and surfaces for .
Medicine: Potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of , , and due to its excellent adhesion properties and chemical resistance.
Mechanism of Action
The mechanism by which ([1,1’-Biphenyl]-2-yl)(trimethoxy)silane exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. The biphenyl group provides hydrophobic properties and aromatic interactions , which can influence the compound’s behavior in various environments. The methoxy groups facilitate reactivity and functionalization of surfaces.
Comparison with Similar Compounds
([1,1’-Biphenyl]-2-yl)(trimethoxy)silane: can be compared with other organosilicon compounds such as:
Phenyltrimethoxysilane: Lacks the biphenyl group, resulting in different hydrophobic and electronic properties.
Vinyltrimethoxysilane: Contains a vinyl group instead of a biphenyl group, leading to different reactivity and applications.
Octyltrimethoxysilane: Features an octyl group, providing higher hydrophobicity but different structural properties.
The uniqueness of ([1,1’-Biphenyl]-2-yl)(trimethoxy)silane lies in its combination of the biphenyl group with the trimethoxysilane moiety, offering a balance of hydrophobicity , reactivity , and functional versatility .
Properties
CAS No. |
163279-58-1 |
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Molecular Formula |
C15H18O3Si |
Molecular Weight |
274.39 g/mol |
IUPAC Name |
trimethoxy-(2-phenylphenyl)silane |
InChI |
InChI=1S/C15H18O3Si/c1-16-19(17-2,18-3)15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChI Key |
KXPGFLDQTDQXAT-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1=CC=CC=C1C2=CC=CC=C2)(OC)OC |
Origin of Product |
United States |
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